molecular formula C9H14O4 B8634064 2-(1,4,8-trioxaspiro[4.5]decan-6-yl)acetaldehyde

2-(1,4,8-trioxaspiro[4.5]decan-6-yl)acetaldehyde

Cat. No.: B8634064
M. Wt: 186.20 g/mol
InChI Key: SHXQNCRKUIRWAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,4,8-trioxaspiro[45]decan-6-yl)acetaldehyde is a chemical compound characterized by a spirocyclic structure containing three oxygen atoms and an aldehyde functional group

Properties

Molecular Formula

C9H14O4

Molecular Weight

186.20 g/mol

IUPAC Name

2-(1,4,8-trioxaspiro[4.5]decan-6-yl)acetaldehyde

InChI

InChI=1S/C9H14O4/c10-3-1-8-7-11-4-2-9(8)12-5-6-13-9/h3,8H,1-2,4-7H2

InChI Key

SHXQNCRKUIRWAH-UHFFFAOYSA-N

Canonical SMILES

C1COCC(C12OCCO2)CC=O

Origin of Product

United States

Preparation Methods

The synthesis of 2-(1,4,8-trioxaspiro[4.5]decan-6-yl)acetaldehyde typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the use of a Diels-Alder reaction followed by subsequent functional group modifications. For example, the reaction of methyl vinyl ketone with 2-methylene-4-phenyl-1,3-dioxolane can yield the desired spirocyclic compound . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity .

Chemical Reactions Analysis

2-(1,4,8-trioxaspiro[4.5]decan-6-yl)acetaldehyde can undergo various chemical reactions, including:

Scientific Research Applications

2-(1,4,8-trioxaspiro[4.5]decan-6-yl)acetaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1,4,8-trioxaspiro[4.5]decan-6-yl)acetaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The spirocyclic structure may also influence the compound’s binding affinity and specificity for certain biological targets .

Comparison with Similar Compounds

2-(1,4,8-trioxaspiro[4.5]decan-6-yl)acetaldehyde can be compared with other spirocyclic compounds such as:

The uniqueness of 2-(1,4,8-trioxaspiro[4

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